(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
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Description
(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C26H26N4O6 and its molecular weight is 490.516. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
The compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from the damage caused by free radicals, which are often implicated in the aging process and various diseases. The structure of this compound, particularly the presence of the 3,5-dimethoxybenzoyl group, suggests it may have significant free radical scavenging activity .
Antibacterial Properties
Research indicates that derivatives of this compound exhibit antibacterial activities . The compound’s ability to inhibit the growth of bacteria makes it a candidate for further study in the development of new antibacterial agents, which is increasingly important due to the rise of antibiotic-resistant strains .
Antitumor Potential
The compound has shown promise in antitumor activity screening. It has been tested against various cell lines, including human breast cancer (MCF-7) and liver cancer (HepG2) cells. The results suggest that it could be a lead compound for the development of new cancer therapies .
Biochemical Research
In biochemical research, the compound’s derivatives have been used to study their interactions with biological molecules. This includes investigating the compound’s role in cell signaling pathways and its effects on enzyme activity, which can provide insights into the mechanisms of diseases .
Drug Discovery
The compound’s unique structure makes it a valuable scaffold in drug discovery . Its synthesis and characterization can lead to the development of novel drugs with improved efficacy and reduced side effects for various diseases .
Molecular Modeling
Molecular modeling studies have been conducted to understand the compound’s interaction with biological targets. These studies help in predicting the binding affinity and specificity of the compound towards certain proteins, which is essential in the rational design of drugs .
properties
IUPAC Name |
ethyl 6-(3,5-dimethoxybenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-6-36-26(33)20-14-19-22(27-21-9-7-8-10-29(21)25(19)32)30(15(2)3)23(20)28-24(31)16-11-17(34-4)13-18(12-16)35-5/h7-15H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUDEJBADSRKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.